molecular formula C23H23BrN2O2S2 B102649 Benzothiazolium, 3-(2-hydroxyethyl)-2-(5-(3-(2-hydroxyethyl)-2(3H)-benzothiazolylidene)-1,3-pentadienyl)-, bromide CAS No. 18371-33-0

Benzothiazolium, 3-(2-hydroxyethyl)-2-(5-(3-(2-hydroxyethyl)-2(3H)-benzothiazolylidene)-1,3-pentadienyl)-, bromide

Cat. No. B102649
CAS RN: 18371-33-0
M. Wt: 503.5 g/mol
InChI Key: FSILXDXZXIDNAO-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Benzothiazolium, 3-(2-hydroxyethyl)-2-(5-(3-(2-hydroxyethyl)-2(3H)-benzothiazolylidene)-1,3-pentadienyl)-, bromide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and is commonly used in cell viability assays.

Mechanism Of Action

MTT is reduced to formazan by mitochondrial enzymes in viable cells. The reduction of MTT to formazan is dependent on the activity of mitochondrial enzymes, which are only present in viable cells. The amount of formazan produced is proportional to the number of viable cells in the sample.

Biochemical And Physiological Effects

MTT has no known biochemical or physiological effects on cells. It is an inert compound that is only reduced to formazan by mitochondrial enzymes in viable cells.

Advantages And Limitations For Lab Experiments

The use of MTT in cell viability assays has several advantages. It is a simple and rapid assay that can be performed in a microplate format. It is also a non-radioactive assay, which eliminates the need for radioactive materials in the lab. However, MTT has some limitations. It cannot distinguish between viable and non-viable cells, and it is not suitable for use with cells that do not have functional mitochondria.

Future Directions

There are several potential future directions for research on MTT. One area of research could be the development of new compounds that are more sensitive and specific for detecting viable cells. Another area of research could be the optimization of the assay conditions to improve the accuracy and precision of the assay. Additionally, MTT could be used in combination with other assays to provide a more comprehensive assessment of cell viability and proliferation.

Synthesis Methods

MTT is synthesized by the reaction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide with sodium hydroxide. The reaction results in the formation of a yellowish-orange crystalline powder that is soluble in water and ethanol.

Scientific Research Applications

MTT is commonly used in scientific research to assess cell viability and proliferation. This compound is used in cell viability assays to determine the number of viable cells in a given sample. The assay works by measuring the reduction of MTT to formazan by mitochondrial enzymes in viable cells. The amount of formazan produced is proportional to the number of viable cells in the sample.

properties

CAS RN

18371-33-0

Product Name

Benzothiazolium, 3-(2-hydroxyethyl)-2-(5-(3-(2-hydroxyethyl)-2(3H)-benzothiazolylidene)-1,3-pentadienyl)-, bromide

Molecular Formula

C23H23BrN2O2S2

Molecular Weight

503.5 g/mol

IUPAC Name

2-[2-[5-[3-(2-hydroxyethyl)-1,3-benzothiazol-3-ium-2-yl]penta-2,4-dienylidene]-1,3-benzothiazol-3-yl]ethanol;bromide

InChI

InChI=1S/C23H23N2O2S2.BrH/c26-16-14-24-18-8-4-6-10-20(18)28-22(24)12-2-1-3-13-23-25(15-17-27)19-9-5-7-11-21(19)29-23;/h1-13,26-27H,14-17H2;1H/q+1;/p-1

InChI Key

FSILXDXZXIDNAO-UHFFFAOYSA-M

Isomeric SMILES

C1=CC=C2C(=C1)N(/C(=C/C=C/C=C/C3=[N+](C4=CC=CC=C4S3)CCO)/S2)CCO.[Br-]

SMILES

C1=CC=C2C(=C1)N(C(=CC=CC=CC3=[N+](C4=CC=CC=C4S3)CCO)S2)CCO.[Br-]

Canonical SMILES

C1=CC=C2C(=C1)N(C(=CC=CC=CC3=[N+](C4=CC=CC=C4S3)CCO)S2)CCO.[Br-]

Other CAS RN

18371-33-0

Origin of Product

United States

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